molecular formula C5H8ClNO B6209523 3-ethynyloxetan-3-amine hydrochloride CAS No. 2387600-43-1

3-ethynyloxetan-3-amine hydrochloride

Cat. No.: B6209523
CAS No.: 2387600-43-1
M. Wt: 133.6
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Description

3-Ethynyloxetan-3-amine hydrochloride is a small-molecule compound featuring a strained four-membered oxetane ring with an amine (-NH₂) and an ethynyl (-C≡CH) group at the 3-position, stabilized as a hydrochloride salt. The oxetane ring’s inherent strain (approximately 26 kcal/mol) confers unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science.

Molecular Formula: C₅H₇ClNO (free base: C₄H₅NO + HCl) Molecular Weight: 160.01 g/mol Key Features:

  • High ring strain and sp³-hybridized carbons.
  • Ethynyl group enables modular derivatization.
  • Hydrochloride salt enhances aqueous solubility.

Properties

CAS No.

2387600-43-1

Molecular Formula

C5H8ClNO

Molecular Weight

133.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyloxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an ethynyl-substituted precursor with an amine group, followed by cyclization to form the oxetane ring. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethynyloxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to modify the oxetane ring or the ethynyl group.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of amine derivatives.

Scientific Research Applications

3-ethynyloxetan-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethynyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the structure of biomolecules, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Oxetane and Oxane Derivatives

Structural and Functional Differences

The following table highlights critical distinctions between 3-ethynyloxetan-3-amine hydrochloride and structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Ring Size Key Applications/Properties
This compound C₅H₇ClNO 160.01 Ethynyl (-C≡CH) 4 (oxetane) Click chemistry, drug conjugates
3-Phenyloxetan-3-amine hydrochloride C₉H₁₂ClNO 185.65 Phenyl (C₆H₅) 4 (oxetane) Pharmaceutical intermediates
3-Methyloxan-3-amine hydrochloride C₆H₁₄ClNO 153.63 Methyl (-CH₃) 6 (oxane) Increased lipophilicity, flexibility
3-Fluoro Deschloroketamine hydrochloride C₁₃H₁₇FClNO 257.70 Fluorophenyl, ketone 6 (cyclohexanone) Forensic research

Key Findings from Comparative Analysis

Reactivity and Stability
  • Ethynyl vs. Phenyl Groups : The ethynyl group’s linear geometry and sp-hybridization enhance reactivity in cycloaddition reactions, whereas the phenyl group’s aromaticity improves π-π stacking interactions in drug-receptor binding .
  • Ring Strain : Oxetane derivatives exhibit higher strain than oxane analogs, increasing their metabolic stability compared to larger rings (e.g., cyclohexane) in pharmaceutical contexts .
Solubility and Bioavailability
  • The hydrochloride salt form of 3-ethynyloxetan-3-amine improves aqueous solubility compared to its free base, critical for drug delivery.
  • Phenyl-substituted oxetanes (e.g., 3-phenyloxetan-3-amine hydrochloride) demonstrate moderate lipophilicity (logP ~1.2), balancing membrane permeability and solubility .

Biological Activity

3-Ethynyloxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry, particularly noted for its potential as a therapeutic agent. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxetane ring structure, which contributes to its biological activity. The compound's molecular formula is C5H7ClN2O, and it features an ethynyl group that enhances its reactivity and interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of specific enzymes and receptors that are crucial in various physiological processes. Notably, it has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), which plays a significant role in B-cell signaling and is implicated in several diseases, including cancers and autoimmune disorders .

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

Activity Description
Tyrosine Kinase Inhibition Acts as a BTK inhibitor, potentially useful in treating B-cell malignancies and autoimmune diseases.
Antitumor Effects Demonstrated efficacy in reducing tumor growth in preclinical models, particularly in leukemia.
Cytotoxicity Exhibits selective cytotoxic effects on cancer cells with elevated levels of specific targets.

Case Studies

  • Leukemia Treatment : In a study evaluating the effects of this compound on K562 leukemic cells, the compound was shown to induce apoptosis at concentrations correlating with its ability to inhibit BTK activity. The treatment resulted in significant cell death while sparing normal hematopoietic cells .
  • Autoimmune Disease Models : Research has indicated that the compound may reduce autoantibody production and renal damage in murine models of systemic lupus erythematosus, showcasing its potential beyond oncology .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells expressing high levels of BTK, suggesting a targeted therapeutic approach .
  • Synergistic Effects : When used in combination with other therapies (e.g., proteasome inhibitors), this compound has shown enhanced efficacy against resistant cancer cell lines .

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